molecular formula C11H12N2O2 B563358 6-METHYL-3-PYRIDOYL-2-PYRROLIDINONE CAS No. 1076198-57-6

6-METHYL-3-PYRIDOYL-2-PYRROLIDINONE

Cat. No.: B563358
CAS No.: 1076198-57-6
M. Wt: 204.229
InChI Key: PIZKFUUXODAZGO-UHFFFAOYSA-N
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Description

6-METHYL-3-PYRIDOYL-2-PYRROLIDINONE is a chemical compound with the molecular formula C11H12N2O2. It is a derivative of pyrrolidin-2-one, which is a common structural motif in many natural products and synthetic compounds. This compound is known for its diverse functional properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-METHYL-3-PYRIDOYL-2-PYRROLIDINONE typically involves the reaction of 6-methylpyridine-3-carboxylic acid with pyrrolidin-2-one under specific conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the pyrrolidin-2-one .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-METHYL-3-PYRIDOYL-2-PYRROLIDINONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or iodine can be used for halogenation reactions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

6-METHYL-3-PYRIDOYL-2-PYRROLIDINONE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-METHYL-3-PYRIDOYL-2-PYRROLIDINONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combined structural features of pyrrolidin-2-one and 6-methylpyridine-3-carboxylic acid, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and its applications in multiple scientific fields highlight its versatility and importance.

Properties

IUPAC Name

3-(6-methylpyridine-3-carbonyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-2-3-8(6-13-7)10(14)9-4-5-12-11(9)15/h2-3,6,9H,4-5H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZKFUUXODAZGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662119
Record name 3-(6-Methylpyridine-3-carbonyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-57-6
Record name 3-(6-Methylpyridine-3-carbonyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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